1-cyclohexyl-1H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-5-10(6-3-1)15-9-14-12-11(15)7-4-8-13-12/h4,7-10H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYBQUGTAYYVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 1 Cyclohexyl 1h Imidazo 4,5 B Pyridine and Its Derivatives
General Synthetic Approaches to the Imidazo[4,5-b]pyridine Core
The foundational approaches to synthesizing the imidazo[4,5-b]pyridine skeleton often involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. Key starting materials for these syntheses are typically substituted pyridines, such as 2,3-diaminopyridines or 2-chloro-3-nitropyridine (B167233). researchgate.netnih.gov
Cyclocondensation reactions represent a classical and widely utilized method for the synthesis of the imidazo[4,5-b]pyridine ring system. These reactions typically involve the condensation of a 1,2-diamine, specifically a 2,3-diaminopyridine (B105623), with a suitable electrophile containing a single carbon atom that will form the C2 position of the imidazole ring.
One of the most common synthetic routes for the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridines with various carbonyl compounds, including carboxylic acids and their derivatives. nih.gov This method is effective for producing 2-substituted imidazo[4,5-b]pyridines. For instance, the reaction of 2,3-diaminopyridine with carboxylic acids under microwave-assisted heating, particularly with silica (B1680970) gel as a support, has been shown to produce the desired products in moderate to good yields (71%–92%). nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| 2,3-Diaminopyridine | Carboxylic Acid | Microwave (100 W), Silica Gel | 2-Substituted imidazo[4,5-b]pyridine | 71-92% |
| 5-Methyl-3,4-diamino-pyridine | Formic Acid | Reflux, 6h | 7-Methyl-3H-imidazo[4,5-c]pyridine | Not specified |
The condensation of 2,3-diaminopyridines with aldehydes is another established method for forming the imidazo[4,5-b]pyridine core. This approach has been successfully employed in both conventional and microwave-assisted syntheses to generate a variety of 2-substituted derivatives. eurjchem.comscispace.com For example, new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have been synthesized from 5-bromopyridine-2,3-diamine and various substituted aldehydes, with microwave-assisted methods offering reduced reaction times and higher yields. eurjchem.comscispace.com
| Reactant 1 | Reactant 2 | Method | Product |
| 5-Bromopyridine-2,3-diamine | Substituted Aldehydes | Conventional Heating | 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine |
| 5-Bromopyridine-2,3-diamine | Substituted Aldehydes | Microwave-Assisted | 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine |
Tandem, or one-pot, reaction sequences provide an efficient pathway to functionalized imidazo[4,5-b]pyridines, minimizing the need for isolation of intermediates. A notable example starts with 2-chloro-3-nitropyridine. nih.govacs.org This process involves a sequence of a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by in situ reduction of the nitro group to an amine, and subsequent heteroannulation with an aldehyde. nih.govacs.org This method is advantageous due to its simplicity and the use of environmentally benign solvents like a water-isopropanol mixture. nih.govacs.org
Reaction Sequence:
SNAr Reaction: 2-Chloro-3-nitropyridine reacts with a primary amine (e.g., cyclohexylamine) at 80°C.
Nitro Group Reduction: The resulting intermediate undergoes reduction using agents like zinc and hydrochloric acid.
Cyclization/Condensation: The in situ generated diamine derivative is then treated with an aldehyde to form the final imidazo[4,5-b]pyridine product. acs.org
This tandem approach allows for the synthesis of diverse 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines in excellent yields with a single chromatographic purification step. acs.org
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including imidazo[4,5-b]pyridines. researchgate.net These methods offer a facile and regioselective route to N1-substituted isomers, which are often difficult to obtain through traditional alkylation methods. acs.org
A key strategy involves the palladium-catalyzed coupling of 2-chloro-3-aminopyridines with primary amides. acs.orgorganic-chemistry.org This reaction, followed by in situ cyclization and dehydration, yields the desired imidazo[4,5-b]pyridine derivatives in a single vessel. organic-chemistry.org The process typically utilizes palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) (B46781) in conjunction with a suitable ligand like Me4tBu-XPhos or Xantphos. nih.govorganic-chemistry.org This methodology provides quick access to a variety of products substituted at both the N1 and C2 positions. acs.org
| Reactants | Catalyst/Ligand | Solvent | Conditions | Yield |
| 3-Alkyl/Arylamino-2-chloropyridines, Primary Amides | Pd₂(dba)₃, Di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine | t-Butanol | Reflux | 51-99% |
| 2-Chloro-3-amino-pyridines, Primary Amides | Pd catalysts, Me4tBu-XPhos | tert-Butanol | Not specified | High |
Reductive cyclization offers another efficient one-step synthesis of the imidazo[4,5-b]pyridine scaffold. This approach typically starts with a substituted pyridine containing a nitro group and an amino group in adjacent positions, such as 2-nitro-3-aminopyridine. nih.gov The nitro group is reduced in the presence of a carbonyl compound (an aldehyde or ketone), and the resulting diamino intermediate undergoes spontaneous cyclization. nih.gov
For example, the reaction of 2-nitro-3-aminopyridine with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) leads to the formation of 3H-imidazo[4,5-b]pyridines. nih.gov Similarly, using stannous chloride (SnCl₂·2H₂O) as a reductive catalyst allows for the synthesis of 1H-imidazo[4,5-b]pyridines from 2-nitro-3-aminopyridine and ketones. nih.gov
| Starting Material | Carbonyl Source | Reducing Agent | Product |
| 2-Nitro-3-aminopyridine | Aldehydes | Na₂S₂O₄ | 3H-Imidazo[4,5-b]pyridines |
| 2-Nitro-3-aminopyridine | Ketones | SnCl₂·2H₂O | 1H-Imidazo[4,5-b]pyridines |
Environmentally Benign and Catalytic Methods
Green chemistry principles are increasingly being integrated into the synthesis of complex heterocyclic systems. For the imidazo[4,5-b]pyridine core, this includes the use of reusable solid acid catalysts and environmentally friendly solvent systems that minimize waste and energy consumption.
Zinc triflate (Zn(OTf)₂), a powerful and water-tolerant Lewis acid, is a versatile catalyst in organic synthesis. While its specific application in a one-pot synthesis of 1-cyclohexyl-1H-imidazo[4,5-b]pyridine is not extensively documented in dedicated studies, the utility of related metal triflates and zinc salts in the formation of similar heterocyclic systems is well-established. For instance, copper(II) triflate has been employed in the oxidative cyclization reactions to form related imidazo-fused heterocycles. researchgate.net Furthermore, simpler zinc salts like zinc chloride have been successfully used to catalyze the three-component synthesis of imidazo[1,2-a]pyridines, a different isomer of the target scaffold. csir.co.za These examples suggest the potential of Lewis acids like Zn(OTf)₂ to activate carbonyls and imines, key intermediates in the condensation reactions that typically form the imidazole ring, though optimal conditions for the imidazo[4,s-b]pyridine core remain a subject for further exploration.
A significant advancement in the eco-friendly synthesis of imidazopyridines involves the use of heterogeneous solid acid catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay. researchgate.net This method offers a green and efficient pathway for the intramolecular cyclization needed to form the imidazole ring.
The Al³⁺-K10 clay catalyst is noted for several key advantages:
Reusability : The catalyst can be recovered and reused for multiple reaction cycles with only a slight decrease in efficacy, making the process more economical and sustainable. researchgate.net
High Yields : This method has been reported to produce various imidazopyridine derivatives in excellent yields.
Mild Conditions : The reactions can be carried out under mild conditions, avoiding the need for harsh or corrosive reagents. researchgate.net
Operational Simplicity : The heterogeneous nature of the catalyst simplifies the work-up procedure, as it can be easily removed by filtration.
This clay-catalyzed approach represents a practical and environmentally benign alternative to traditional homogeneous acid catalysts.
| Catalyst | Reaction Type | Key Advantages | Reported Yields | Reference |
|---|---|---|---|---|
| Al³⁺-exchanged K10 Montmorillonite Clay | Intramolecular Cyclization | Reusable, Environmentally Benign, Mild Conditions, Simple Work-up | Excellent | researchgate.net |
The use of green solvents is a cornerstone of sustainable chemistry. A highly efficient and clean procedure for constructing the imidazo[4,5-b]pyridine skeleton has been developed using an environmentally benign mixture of water and isopropyl alcohol (H₂O-IPA). nih.govacs.org This method facilitates a one-pot, tandem reaction sequence that builds the complex heterocycle with high efficiency and diversity. nih.govacs.org
The sequence involves three key steps:
SNAr Reaction : The synthesis begins with the substitution of a chlorine atom on 2-chloro-3-nitropyridine with a primary amine.
In Situ Nitro Group Reduction : The nitro group of the resulting intermediate is then reduced to an amino group within the same reaction vessel.
Heteroannulation : The final ring-closing step (heteroannulation) is achieved through condensation with a substituted aldehyde, followed by aromatization to yield the functionalized imidazo[4,5-b]pyridine. nih.govacs.org
This process is notable for requiring only a single chromatographic purification step and for its ability to generate a wide array of derivatives by varying the primary amine and aldehyde inputs. acs.org
Specific Synthetic Routes Involving Cyclohexyl Moiety Introduction
To synthesize the title compound, This compound , the cyclohexyl group must be introduced at the N-1 position of the imidazole ring. The tandem reaction in an H₂O-IPA medium provides a direct and elegant route to achieve this. nih.govacs.org
In this specific synthesis, cyclohexylamine (B46788) is used as the primary amine in the initial SNAr step. The reaction proceeds as follows:
2-Chloro-3-nitropyridine reacts with cyclohexylamine to form N-cyclohexyl-3-nitropyridin-2-amine.
The nitro group is reduced to an amine, yielding N¹-cyclohexylpyridine-2,3-diamine.
This diamine intermediate is then cyclized. For the synthesis of the parent this compound (where the C2 position is unsubstituted), a formic acid equivalent like triethyl orthoformate is typically used for the final condensation step.
This route is highly effective for installing the N-1 cyclohexyl substituent regioselectively, a challenge in many traditional synthetic approaches for this class of compounds. nih.gov
Functionalization and Derivatization Strategies for Enhancing Structural Diversity
Once the 1-cyclohexyl-1H-imidazo[4,s-b]pyridine core is synthesized, further modifications can be made to enhance structural diversity and explore structure-activity relationships for various applications. A primary strategy for this is transition-metal-catalyzed cross-coupling.
The Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. nih.gov This palladium-catalyzed reaction is widely used to introduce aryl and other substituents onto the imidazo[4,5-b]pyridine skeleton, particularly at the C2 and C6 positions. The reaction typically involves coupling a halogenated imidazopyridine precursor with a boronic acid in the presence of a palladium catalyst and a base. The commercial availability of a vast array of boronic acids makes this a versatile method for rapidly generating libraries of derivatives. nih.gov
While the cyclohexyl group can be introduced pre-cyclization, N-alkylation of a pre-formed imidazo[4,5-b]pyridine ring is another common strategy for introducing substituents on the nitrogen atoms. However, this approach is complicated by the issue of regioselectivity. lookchem.commdpi.com The imidazo[4,5-b]pyridine scaffold contains multiple nucleophilic nitrogen atoms where alkylation can occur, potentially leading to a mixture of products.
Key findings from N-alkylation studies include:
Alkylation with alkyl halides (e.g., benzyl (B1604629) bromide, n-butyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often yields a mixture of regioisomers. lookchem.comresearchgate.net
The primary sites of alkylation are typically the nitrogen atoms of the pyridine ring (N4) and the imidazole ring (N1 or N3). mdpi.comresearchgate.net
The ratio of the resulting isomers is influenced by factors such as the position of existing substituents on the heterocyclic core and the nature of the alkylating agent. researchgate.netresearchgate.net In many reported cases, alkylation occurs preferentially on the pyridine nitrogen. lookchem.com
The challenge of controlling regioselectivity makes direct N-alkylation a complex but important area of study for creating specific isomers with desired properties.
| Substrate | Alkylating Agent | Conditions | Major Regioisomer(s) Formed | Reference |
|---|---|---|---|---|
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Various Alkyl Halides | K₂CO₃, TBAB, DMF | Mixture of N3 and N4 alkylated products | mdpi.com |
| Imidazo[4,5-b]pyridine derivatives | 4-Fluorobenzyl bromide | K₂CO₃, DMF | Predominantly on the six-membered (pyridine) ring nitrogen | lookchem.com |
Substituent Effects at Specific Positions (e.g., 2, 6-positions)
The functionalization of the this compound scaffold at specific positions is a critical aspect of its synthetic chemistry, as the nature and location of substituents profoundly influence the molecule's properties and subsequent applications. The 2 and 6-positions, in particular, have been common targets for modification, allowing for the exploration of structure-activity relationships. The introduction of various substituents at these sites can impact reaction yields, necessitate different catalytic systems, and alter the electronic properties of the heterocyclic core.
Effects of Substituents at the 2-Position:
The 2-position of the imidazo[4,5-b]pyridine ring is frequently targeted for substitution, often through the condensation of a substituted 2,3-diaminopyridine precursor with aldehydes or carboxylic acids. The electronic nature of the substituent on the aldehyde or carboxylic acid can significantly affect the cyclization conditions and reaction outcomes. For instance, the synthesis of 2-aryl derivatives is a common strategy. The reaction of a 1-cyclohexyl-2,3-diaminopyridine intermediate with various substituted aromatic aldehydes can lead to a diverse library of 2-aryl-1-cyclohexyl-1H-imidazo[4,5-b]pyridines.
Research has shown that both electron-rich and electron-deficient β-bromostyrenes can react at the C-2 position of the parent 3H-imidazo[4,5-b]pyridine, indicating a tolerance for varied electronic properties in palladium/copper co-catalyzed alkenylation reactions. nih.gov This suggests that a range of electronically diverse substituents can be introduced at this position.
Furthermore, direct C2 amination has been achieved through a regioselective sequence involving C2 halogenation followed by nucleophilic aromatic substitution (SNAr) with various primary and secondary amines. rsc.org This two-step process provides an efficient route to 2-amino derivatives, where the success of the substitution step can be influenced by the nucleophilicity of the incoming amine.
A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives with a variety of substituents at the 2-position has been synthesized, demonstrating the versatility of this position for introducing diverse chemical moieties. nih.gov The synthesis involved the condensation with different substituted aromatic aldehydes. The yields of these reactions provide insight into the electronic and steric effects of the substituents.
| Compound ID | Substituent at 2-Position | Reported Yield (%) |
|---|---|---|
| 5g | 2,6-dimethoxyphenyl | 46% |
| 5n | 2-methylphenyl | 41% |
| 5u | 3-bromophenyl | 41% |
| 5s | 3,4-dimethoxyphenyl | 38% |
| 5v | 3-nitrophenyl | 32% |
| 5o | 3-bromophenyl | 30% |
| 5t | 3-chlorophenyl | 26% |
Effects of Substituents at the 6-Position:
The 6-position on the pyridine ring of the imidazo[4,5-b]pyridine system is another key site for substitution, which significantly modulates the electronic character of the entire scaffold. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are powerful tools for introducing aryl or heteroaryl groups at this position, starting from a 6-halo-imidazo[4,5-b]pyridine precursor. nih.govmdpi.com
The efficiency of the Suzuki coupling can be influenced by the electronic properties of the boronic acid used. A study on the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines systematically explored the coupling of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various para-substituted phenylboronic acids. nih.govmdpi.com The reactions were generally successful with substituents ranging from electron-donating (methoxy) to electron-withdrawing (cyano, nitro), affording the desired products in moderate to good yields. This highlights the robustness of the Suzuki coupling for this scaffold. For instance, the reaction with 4-methoxyphenylboronic acid gave a 63% yield, while the coupling with 4-cyanophenylboronic acid yielded 60%. mdpi.com
| Compound ID | Substituent on Phenyl Ring at 6-Position | Boronic Acid Used | Reported Yield (%) |
|---|---|---|---|
| 14 | 4-methoxyphenyl | 4-methoxyphenylboronic acid | 63% |
| 15 | 4-cyanophenyl | 4-cyanophenylboronic acid | 60% |
| 16 | 4-nitrophenyl | 4-nitrophenyl)boronic acid | 51% |
Comprehensive modification of substituents at the C6 position has been noted as a strategy to optimize the properties of imidazo[4,5-b]pyridine derivatives. nih.gov The choice of substituent impacts not only the synthetic accessibility but also the ultimate biological or material properties of the final compound. nih.govresearchgate.net The ability to introduce a wide array of functional groups at both the 2 and 6-positions provides a powerful platform for developing new chemical entities based on the this compound core.
Iii. Advanced Spectroscopic and Structural Characterization of 1 Cyclohexyl 1h Imidazo 4,5 B Pyridine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For imidazo[4,5-b]pyridine derivatives, ¹H and ¹³C NMR are routinely employed to confirm their synthesis and structural integrity. uctm.edunih.gov
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. In the context of 1-cyclohexyl-1H-imidazo[4,5-b]pyridine analogs, the ¹H NMR spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the imidazo[4,5-b]pyridine core, and the aliphatic region, for the protons of the cyclohexyl or other alkyl substituents.
The aromatic protons of the pyridine (B92270) ring typically appear as doublets or doublets of doublets in the downfield region of the spectrum, a consequence of spin-spin coupling with adjacent protons. The chemical shifts and coupling constants are characteristic of the substitution pattern on the pyridine ring. For instance, in some imidazo[4,5-b]pyridine derivatives, aromatic protons are observed at chemical shifts (δ) ranging from approximately 7.28 to 8.47 ppm. irb.hr The proton on the imidazole (B134444) ring often appears as a singlet further downfield.
The signals for the cyclohexyl group protons are found in the upfield, aliphatic region of the spectrum. These signals often present as complex, overlapping multiplets due to the conformational flexibility of the cyclohexane (B81311) ring and the intricate spin-spin coupling between axial and equatorial protons.
Interactive Data Table: ¹H NMR Spectral Data for Selected Imidazo[4,5-b]pyridine Analogs
| Compound/Analog | Solvent | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | DMSO-d₆ | 8.34 (dd), 8.05 (dd), 7.28 (dd) | 4.58 (s, CH₂), 3.75 (s, CH₃) |
| 2-imino-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-6-ol | DMSO-d₆ | 8.55 (s), 8.44 (dd), 8.13 (dd), 7.38 (m), 7.20 (m) | 29.66 (CH₃, from ¹³C) |
| 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine | DMSO-d₆ | 12.91 (s, NH), 9.04 (s), 8.39 (d), 8.08 (d), 7.55 (d) | 3.86 (s, CH₃) |
Data sourced from FULIR. irb.hr
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. The spectra of this compound analogs show distinct signals for each unique carbon atom. The carbon atoms of the aromatic imidazo[4,5-b]pyridine core typically resonate in the downfield region (δ 110-160 ppm), while the aliphatic carbons of the cyclohexyl group appear in the upfield region (δ 20-60 ppm). The chemical shifts are sensitive to the electronic environment, allowing for the precise assignment of each carbon atom within the heterocyclic framework and the substituent. For example, studies on various imidazo[4,5-b]pyridine derivatives have confirmed the structures based on the observed chemical shifts in their ¹³C NMR spectra. uctm.eduirb.hr
Interactive Data Table: ¹³C NMR Spectral Data for Selected Imidazo[4,5-b]pyridine Analogs
| Compound/Analog | Solvent | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | DMSO-d₆ | 148.10, 147.50, 143.53, 133.81, 126.66, 118.25, 115.84 | 28.23, 17.95 |
| 2-imino-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-6-ol | DMSO-d₆ | 154.16, 147.41, 144.19, 134.29, 127.03, 121.59, 119.05, 118.52, 118.29, 117.30, 113.20, 99.49 | 29.66 |
| 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine | DMSO-d₆ | 155.99, 147.92, 144.67, 143.53, 121.15, 119.34, 118.34, 117.29, 111.60 | 55.81 |
Data sourced from FULIR. irb.hr
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the molecule's structure. For a compound like this compound, one would expect to observe the molecular ion peak corresponding to its molecular weight. Common fragmentation pathways would likely include the loss of the cyclohexyl group as a radical, leading to a prominent peak corresponding to the imidazo[4,5-b]pyridine cation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, ions are formed by applying a high voltage to a liquid solution, typically resulting in the formation of protonated molecules [M+H]⁺ or other adducts. This method is widely used in the characterization of imidazo[4,5-b]pyridine derivatives. mdpi.com Analysis of various analogs consistently shows the presence of the protonated molecular ion, which allows for the unambiguous determination of the molecular weight. irb.hr
Interactive Data Table: ESI-MS Data for Selected Imidazo[4,5-b]pyridine Analogs
| Compound/Analog | Ionization Mode | Observed m/z | Ion Species |
| 4-nitro-2-(11-nitro-6H-chromeno[3,2-e]pyrido[3',2':4,5]imidazo[1,2-c]pyrimidin-6-yl)phenol | Positive | 457.04 | [M+H]⁺ |
| 2-imino-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-2H-chromen-6-ol | Positive | 294.02 | [M+H]⁺ |
| 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine | Positive | 294.02 | [M+H]⁺ |
Data sourced from FULIR. irb.hr
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS is a critical tool for confirming the identity of newly synthesized this compound analogs, as it provides strong evidence for the proposed molecular formula.
Interactive Data Table: HRMS Data for Selected Imidazo[4,5-b]pyridine Analogs
| Compound/Analog | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 1-Cyclohexyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine | C₂₀H₂₂N₃O | 337.2028 | 337.2022 |
| 1-Cyclohexyl-1H-imidazo[4,5-b]pyridin-2-amine | C₁₂H₁₇N₄ | 239.1297 | 239.1299 |
| 1-Cyclohexyl-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine | C₁₈H₁₉ClN₃ | 258.0798 | 258.0793 |
Data sourced from ResearchGate. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. springernature.com The technique is particularly suited for the analysis of volatile and thermally stable compounds. In the context of this compound and its analogs, GC-MS serves as a crucial tool for assessing purity, identifying byproducts from synthesis, and elucidating the structure of unknown related substances.
The process involves injecting a sample into the GC, where it is vaporized and carried by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. Subsequently, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. escholarship.org This high-energy ionization process results in the formation of a molecular ion (M+) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular "fingerprint," where the molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. escholarship.org For this compound (C₁₃H₁₇N₃, M.W. = 215.29 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 215, along with fragment ions corresponding to the loss of the cyclohexyl group or fragmentation of the imidazopyridine core.
Table 1: Representative GC-MS Data for the Characterization of this compound This table presents hypothetical data based on the principles of GC-MS analysis.
| Parameter | Value/Observation | Significance |
|---|---|---|
| Retention Time (t_R) | Variable; dependent on column and conditions | Indicates the time taken for the analyte to elute from the GC column; used for identification under specific chromatographic conditions. |
| Molecular Ion (M+) | m/z 215 | Corresponds to the molecular weight of the parent compound, confirming its identity. |
| Major Fragment Ion 1 | m/z 134 | Represents the imidazo[4,5-b]pyridine core following the loss of the cyclohexyl radical ([M-C₆H₁₁]⁺). |
| Major Fragment Ion 2 | m/z 133 | Represents the imidazo[4,5-b]pyridine core after loss of a cyclohexene (B86901) molecule ([M-C₆H₁₀]⁺). |
| Purity Assessment | >99% (based on peak area) | The relative area of the main peak in the chromatogram provides an estimation of the compound's purity. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that couples the high-resolution separation of liquid chromatography with the sensitive and specific detection of mass spectrometry. biospec.net Unlike GC-MS, LC-MS is suitable for a much broader range of compounds, including those that are non-volatile or thermally labile, which is often the case for more complex or functionalized imidazo[4,5-b]pyridine analogs. biospec.net
In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary and mobile phases. biospec.net Various LC techniques, such as reverse-phase (RP) or hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the polarity of the analogs being studied. mdpi.com Following separation, the eluent is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions from the dissolved analytes.
The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). uab.edu Tandem mass spectrometry (LC-MS/MS) offers even greater specificity and structural information. In this mode, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process is invaluable for confirming the identity of known compounds and for the structural elucidation of novel analogs. mdpi.comnih.gov Studies on related imidazo[4,5-b]pyridine derivatives have utilized LC-MS/MS to investigate their coordination chemistry and binding affinities with various metal ions. mdpi.com
Table 2: Typical LC-MS/MS Parameters for Analysis of Imidazo[4,5-b]pyridine Analogs This table outlines typical parameters based on established LC-MS methodologies for heterocyclic compounds.
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of moderately polar to nonpolar compounds. |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid | Elutes compounds based on polarity; formic acid aids in protonation for positive ion mode ESI. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Efficiently ionizes nitrogen-containing heterocyclic compounds by protonation ([M+H]⁺). |
| Precursor Ion ([M+H]⁺) | m/z 216.1 for this compound | Selects the protonated molecular ion for fragmentation in MS/MS analysis. |
| Product Ions | Dependent on collision energy | Provides structural fingerprints for confirmation and elucidation. For m/z 216.1, fragments would likely correspond to the loss of cyclohexene (m/z 134.1). |
Infrared (IR) Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range, providing a distinct molecular fingerprint. This method is highly effective for identifying the functional groups present in a molecule.
For this compound and its analogs, FT-IR analysis is used to confirm the presence of key structural features. The vibrational frequencies of specific bonds are sensitive to their chemical environment, allowing for the confirmation of the heterocyclic core and the cyclohexyl substituent. For instance, the spectrum of pyridine, a core component of the scaffold, shows characteristic absorptions for C-H and ring stretching modes. nist.gov Similarly, studies on the related imidazo[1,2-a]pyridine (B132010) molecule have used FT-IR in conjunction with density functional theory (DFT) calculations to assign vibrational wavenumbers reliably. researchgate.net
The FT-IR spectrum of this compound would be expected to display several characteristic bands:
C-H stretching: Aliphatic C-H stretches from the cyclohexyl group typically appear just below 3000 cm⁻¹. Aromatic C-H stretches from the imidazopyridine ring are expected to appear above 3000 cm⁻¹.
C=N and C=C stretching: Vibrations corresponding to the double bonds within the fused aromatic rings are expected in the 1650-1450 cm⁻¹ region.
C-N stretching: These absorptions are typically found in the 1350-1000 cm⁻¹ region.
C-H bending: Out-of-plane bending vibrations for the aromatic hydrogens can provide information about the substitution pattern on the pyridine ring.
Table 3: Predicted FT-IR Absorption Bands for this compound Data is based on characteristic vibrational frequencies for relevant functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Imidazopyridine Ring |
| Aliphatic C-H Stretch | 2950 - 2850 | Cyclohexyl Group |
| C=N Stretch | 1650 - 1550 | Imidazole/Pyridine Ring |
| C=C Stretch | 1600 - 1450 | Aromatic Ring |
| C-N Stretch | 1350 - 1200 | Imidazole/Pyridine Ring |
X-ray Crystallography and Diffraction Analysis
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule. nih.gov This technique provides precise information about bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of a compound unambiguously. It is also instrumental in understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how molecules pack in a solid-state crystal lattice.
The process requires the cultivation of a high-quality single crystal of the target compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are collected. nih.gov This diffraction data is then used to calculate an electron density map of the molecule, from which an atomic model can be built and refined.
For novel this compound analogs, X-ray crystallography provides unequivocal proof of structure, which is particularly important for confirming regiochemistry when multiple isomers are possible during synthesis. For example, co-crystallization studies of related 3H-imidazo[4,5-b]pyridine derivatives have been used to elucidate their binding modes with protein targets, highlighting how subtle changes in substitution can lead to distinct orientations within a binding site. nih.gov
Table 4: Representative Crystallographic Data for a Heterocyclic Compound Analog This table presents a hypothetical but representative set of crystallographic parameters.
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₁₃H₁₇N₃ | The molecular formula of the compound. |
| Formula Weight | 215.29 g/mol | The molecular weight corresponding to the formula. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/n | The specific symmetry group of the crystal lattice. mdpi.com |
| Unit Cell Dimensions | a = 15.7 Å, b = 4.7 Å, c = 17.6 Å, β = 99.1° | The dimensions and angles of the smallest repeating unit of the crystal lattice. mdpi.com |
| Volume (V) | 1294 ų | The volume of the unit cell. mdpi.com |
| Density (calculated) | 1.42 g/cm³ | The theoretical density of the crystal. mdpi.com |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentage composition of elements (primarily carbon, hydrogen, and nitrogen for organic compounds) in a sample. It is a cornerstone of chemical characterization, providing a direct method to verify the empirical formula of a newly synthesized compound.
The procedure involves the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The combustion products—carbon dioxide, water, and nitrogen gas—are separated and quantified. From the masses of these products, the original mass percentages of carbon, hydrogen, and nitrogen in the sample are calculated.
For a novel compound like a this compound analog, elemental analysis serves as a critical checkpoint for purity and structural confirmation. The experimentally determined percentages ("found" values) are compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement, typically within ±0.4%, provides strong evidence that the synthesized compound has the correct elemental composition and is substantially pure. This technique is routinely reported in the characterization of new imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives. nih.govirb.hr
Table 5: Elemental Analysis Data for this compound (C₁₃H₁₇N₃) This table compares the theoretical elemental composition with representative experimental values.
| Element | Theoretical % | Found % (Representative) |
|---|---|---|
| Carbon (C) | 72.52 | 72.48 |
| Hydrogen (H) | 7.96 | 7.99 |
| Nitrogen (N) | 19.52 | 19.47 |
V. Structure Activity Relationship Sar Studies of 1 Cyclohexyl 1h Imidazo 4,5 B Pyridine Derivatives
Influence of the Cyclohexyl Moiety and Other N1 Substituents on Biological Activity
The substituent at the N1 position of the imidazo[4,5-b]pyridine ring plays a significant role in modulating the pharmacological activity of its derivatives. The cyclohexyl group, in particular, is a common feature in many biologically active compounds within this class.
SAR studies on cytotoxic imidazo[4,5-b]pyridine analogues have revealed that the nature of the N1-substituent can influence potency. In one study, comparing N1-aryl, N1-cyclohexyl, and N1-methyl analogues, it was found that the presence of an aryl group attached to the nitrogen did not lead to a significant difference in cytotoxic potency compared to the cyclohexyl or methyl counterparts. researchgate.net This suggests that for certain biological targets, a bulky lipophilic group like cyclohexyl is well-tolerated and can be as effective as smaller alkyl groups or more complex aryl systems.
In a related series of imidazo[4,5-c]pyridin-2-one derivatives designed as Src family kinase inhibitors, the influence of various N1-substituents was explored. nih.gov While the primary focus was on other parts of the molecule, the study included compounds with N1-cyclohexyl, N1-isobutyl, N1-phenyl, and N1-tert-butyl groups, among others. The findings indicated that different nonpolar and polar groups at the N1 position could be introduced to explore interactions with the solvent-exposed region of the kinase's ATP binding site. nih.gov For instance, the N1-cyclohexyl derivative (Compound 1e ) demonstrated potent inhibition against Src and Fyn kinases. nih.govnih.gov
The table below summarizes the inhibitory activity of selected N1-substituted imidazo[4,5-c]pyridin-2-one derivatives against Src kinase, illustrating the impact of the N1 moiety.
Data sourced from studies on imidazo[4,5-c]pyridin-2-one derivatives as Src kinase inhibitors. nih.govnih.gov
Alkylation studies on the imidazo[4,5-b]pyridine core have also shown that reactions can lead to a mixture of regioisomers, with substitution occurring at N1, N3, or N4, highlighting the complexity of directing substituents to a specific nitrogen atom. nih.govresearchgate.net The regioselectivity of these substitutions is a critical consideration in the synthesis of specific, biologically active derivatives. nih.gov
Impact of Substituents at the Imidazole (B134444) and Pyridine (B92270) Ring Positions on Target Affinity and Efficacy
Modifications to the imidazole and pyridine rings of the 1-cyclohexyl-1H-imidazo[4,5-b]pyridine scaffold are critical for tuning target affinity and efficacy.
Pyridine Ring Substitutions: The position of the nitrogen atom within the pyridine ring itself has been shown to have a strong impact on biological activity, particularly antiproliferative effects. irb.hr Furthermore, substitutions on the carbon atoms of the pyridine ring significantly influence activity. For example, in a series of 2,6-disubstituted imidazo[4,5-b]pyridines, the introduction of different substituents at the C6 position led to varied antiproliferative activity. nih.gov A hydroxyl group at the para-position of a C6-phenyl ring was found to improve activity, whereas methoxy-substituted derivatives showed the lowest potency. nih.gov The conversion of a C6 nitro group to an amino group also resulted in enhanced activity. nih.gov Similarly, bromo-substitution at the C6 position has been explored, with one derivative bearing a bromine atom showing potent cytotoxicity against several cancer cell lines. researchgate.netmdpi.com
Imidazole Ring (C2) Substitutions: The C2 position of the imidazole ring is a common site for modification. Studies have shown that introducing heteroaryl groups at the C2 position can enhance cytotoxic potency compared to aryl analogues. researchgate.net In one study, a pyrimidine (B1678525) group at the C2-position of the imidazo[4,5-b]pyridine system displayed the highest activity against the MDAMB-231 cancer cell line. researchgate.net In another series, a 2-phenyl-substituted imidazo[4,5-b]pyridine bearing an N-hydroxycarboximidamide group on the phenyl ring was identified as a highly potent cytotoxic agent against the MCF-7 breast cancer cell line, with an IC50 value of 0.082 µM. researchgate.net
The following table presents SAR data for C2 and C6 substituted imidazo[4,5-b]pyridine derivatives against the MCF-7 breast cancer cell line.
Data compiled from studies on substituted imidazo[4,5-b]pyridines. nih.govmdpi.com
These findings underscore that a combination of electronic and steric factors, governed by the substituents at both the C2 and C6 positions, dictates the ultimate biological effect.
Correlation of Structural Features with Specific Receptor Binding and Enzyme Inhibition Profiles
The imidazo[4,5-b]pyridine scaffold is a versatile template for designing inhibitors of various enzymes, particularly protein kinases, due to its ability to form key interactions within ATP-binding sites. nih.govacs.org The specific substitution patterns on the ring system correlate directly with selectivity and potency against different biological targets.
For instance, optimization of an imidazo[4,5-b]pyridine series led to the identification of potent dual inhibitors of FLT3 and Aurora kinases. acs.orgnih.gov A key derivative, compound 27e , featured a 6-chloro group, a C7-piperazinyl moiety, and a 2-(1,3-dimethyl-1H-pyrazol-4-yl) group. This specific combination of substituents resulted in high affinity for both FLT3 (Kd = 6.2 nM) and Aurora-A (Kd = 7.5 nM). acs.orgnih.gov The 1,3-dimethyl-1H-pyrazol-4-yl group at the C2 position was determined to be an optimal substituent for this activity. acs.org
In the development of selective Aurora-A kinase inhibitors, computational modeling based on crystal structures showed that the Thr217 residue in the ATP-binding pocket could be accessed through appropriate derivatization at the C7 position of the imidazo[4,5-b]pyridine ring. acs.org This structural insight guided the synthesis of derivatives with a high degree of selectivity for Aurora-A over Aurora-B. acs.org
The closely related imidazo[4,5-c]pyridin-2-one core has been successfully employed to develop inhibitors of Src family kinases (SFKs). nih.govnih.gov Molecular simulations of the most active compound from this series revealed its potential binding pattern within the ATP binding site of SFKs. nih.gov The core structure acts as a hinge-binder, a common feature of many kinase inhibitors.
Beyond kinases, imidazo[4,5-b]pyridine derivatives have been investigated as antagonists for various biological receptors, including angiotensin II receptors. nih.govmdpi.com The diverse biological activities reported for this class of compounds—ranging from anticancer and antimicrobial to anti-inflammatory—highlight how structural modifications enable these molecules to interact with a wide array of protein targets. nih.govresearchgate.netmdpi.com
Rational Ligand Design and Optimization Strategies based on SAR Insights
The accumulated SAR data for imidazo[4,5-b]pyridine derivatives provides a strong foundation for the rational design and optimization of new therapeutic agents. nih.gov By understanding how specific structural modifications affect biological activity, medicinal chemists can create more potent and selective compounds.
A prime example of rational design involves the development of SFK inhibitors based on the imidazo[4,5-c]pyridin-2-one scaffold. nih.gov Researchers observed the binding mode of a known pyrazolo[3,4-d]pyrimidine inhibitor (PP2) in the ATP binding pocket of SFKs. nih.gov They then rationally designed a novel imidazo[4,5-c]pyridin-2-one core as a bioisosteric replacement that could form similar crucial hydrogen bonds with the kinase hinge region. nih.gov Further derivatization at the N1 and N3 positions was then undertaken to optimize interactions with the surrounding amino acid residues. nih.gov
Similarly, the design of selective Aurora-A inhibitors was guided by exploiting key differences in the ATP-binding pockets of Aurora-A and Aurora-B kinases. acs.org Structural knowledge and computational modeling allowed for the targeted derivatization of the imidazo[4,5-b]pyridine core at the C7 position, leading to compounds with high isoform selectivity. acs.org
Optimization strategies often involve modifying substituents to improve not only potency but also pharmacokinetic properties. For example, in the development of dual FLT3/Aurora kinase inhibitors, various C2 substituents were evaluated. acs.org The 1,3-dimethyl-1H-pyrazol-4-yl group was ultimately selected as optimal. acs.org In the same study, replacing a basic N-methylpiperazine moiety with a morpholine (B109124) ring was explored as a tactic to reduce off-target effects, specifically affinity for the hERG potassium channel, which is a common liability in drug development. acs.org This change, however, proved detrimental to metabolic stability, illustrating the iterative process and multi-parameter optimization required in rational drug design. acs.org
These examples demonstrate that a deep understanding of SAR, often aided by structural biology and computational chemistry, is essential for the successful optimization of imidazo[4,5-b]pyridine derivatives into preclinical and clinical candidates. researchgate.net
Insufficient Public Data for "this compound"
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data on the biological activities of the chemical compound This compound (CAS Number: 1365094-43-4) to generate the requested article.
The provided outline requires detailed research findings for specific anticancer and antimicrobial activities, including mechanisms of action such as kinase inhibition, tubulin polymerization modulation, and cell cycle arrest. The performed searches found extensive research on the broader class of imidazo[4,5-b]pyridines , which are known for a wide range of biological activities, including potential applications as anticancer and antimicrobial agents.
However, no peer-reviewed studies, preclinical data, or in vitro assay results were found that specifically name or test "this compound" for the activities detailed in the requested outline. The existing literature focuses on other derivatives and analogues within the imidazo[4,5-b]pyridine family.
Therefore, creating an article that is scientifically accurate and strictly focused solely on "this compound" is not possible based on the current available information. Attributing the general properties of the imidazo[4,5-b]pyridine class to this specific, apparently unstudied, compound would be speculative and would not meet the required standards of scientific accuracy.
Vi. Biological Activities and Mechanism of Action Studies in Vitro/pre Clinical of Imidazo 4,5 B Pyridines
Antimicrobial Activities
Antitubercular Properties
Derivatives of imidazo[4,5-b]pyridine have shown notable activity against Mycobacterium tuberculosis, targeting essential enzymes in the bacterium's life cycle.
Decaprenyl Phosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibition:
DprE1 is a crucial enzyme involved in the synthesis of the mycobacterial cell wall, making it an attractive target for new antitubercular drugs. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. Several of these compounds exhibited potent antitubercular effects. nih.govnih.gov
Molecular docking studies suggest that these compounds may exhibit their activity through the inhibition of DprE1. nih.govnih.gov Four compounds in this series were identified as particularly potent analogues. nih.govnih.gov
Table 1: Antitubercular Activity of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives
| Compound | Substitution Pattern | MIC (μmol/L) |
|---|---|---|
| 5c | 2-(4-methoxyphenyl) | 0.6 |
| 5g | 2-(2,6-dimethoxyphenyl) | 0.5 |
| 5i | 2-(2,3,4-trimethoxyphenyl) | 0.8 |
| 5u | 2-(3-bromo-4,5-dimethoxyphenyl) | 0.7 |
Lumazine (B192210) Synthase Inhibition:
The enzyme lumazine synthase is involved in the riboflavin (B1680620) biosynthesis pathway, which is essential for microorganisms but absent in mammals, presenting a selective target for antimicrobial agents. nih.gov A series of (1H, 3H) imidazo[4,5-b]pyridines were designed as potential inhibitors of M. tuberculosis lumazine synthase. nih.gov In vitro testing using the Microplate Alamar Blue Assay (MABA) method identified several compounds with significant antitubercular activity, comparable to the standard drug Pyrazinamide. nih.gov
Antifungal Properties
The imidazo[4,5-b]pyridine nucleus has also been explored for its antifungal potential. A series of imidazo(4,5-b)pyridinylethoxypiperidones were synthesized and tested against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus. nih.gov
Within this series, compounds 38 and 39 demonstrated promising activity against Aspergillus flavus. nih.gov Another study highlighted that 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one showed antimycotic activity against Aspergillus flavus. nih.gov Additionally, other research has shown that certain imidazo[4,5-b]pyridine derivatives exhibit potent activity against various fungi, with some compounds showing efficacy comparable to standard antifungal drugs like Fluconazole. nih.gov
Table 2: Antifungal Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 38 | Aspergillus flavus | Promising | nih.gov |
| 39 | Aspergillus flavus | Promising | nih.gov |
| 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one | Aspergillus flavus | Active | nih.gov |
| 1j, 1k, 2a, 2c, 2d, 2e | Various Fungi | Potent | nih.gov |
Antiviral Activities
Imidazo[4,5-b]pyridines have been evaluated for their antiviral properties against a range of DNA and RNA viruses. In a study involving a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines, several compounds showed selective, albeit moderate, antiviral activity. mdpi.com Specifically, bromo-substituted derivative 7 and para-cyano-substituted derivative 17 were active against the respiratory syncytial virus (RSV). mdpi.com
Table 3: Antiviral Activity of Substituted Imidazo[4,5-b]pyridines against RSV
| Compound | Key Structural Features | EC₅₀ (μM) |
|---|---|---|
| 7 | Bromo-substituted, unsubstituted phenyl ring | 21 |
| 17 | para-cyano-substituted, N-methyl | 58 |
Interaction with Viral Enzymes (e.g., RNA-Dependent RNA Polymerase)
The viral RNA-dependent RNA polymerase (RdRp) is a key enzyme for the replication of RNA viruses and a validated target for antiviral drugs. An imidazo[1,2-a:5,4-b']dipyridine derivative, CF02334 , was identified as a selective inhibitor of the bovine viral diarrhea virus (BVDV), a pestivirus. nih.govresearchgate.net While it did not inhibit the in vitro activity of the recombinant BVDV RdRp, it did inhibit the activity of BVDV replication complexes. nih.govresearchgate.net Resistance studies revealed a mutation (N264D) in the viral RdRp, specifically in a small cavity near the fingertip domain, suggesting this region as a "hot spot" for inhibition. nih.govresearchgate.net
Anti-inflammatory and Immunomodulatory Properties
The structural similarity of imidazo[4,5-b]pyridines to purines suggests their potential to interact with biological systems involved in inflammation and immune responses.
Modulation of Inflammatory Response Pathways
Cyclooxygenase (COX) enzymes are key mediators of inflammation. A study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated their effectiveness in inhibiting both COX-1 and COX-2 enzymes. nih.gov Several compounds showed potent and selective inhibition of COX-2, which is a desirable trait for anti-inflammatory agents. nih.gov Compound 3f was particularly noteworthy, exhibiting a binding mode in the COX-2 active site similar to that of celecoxib. nih.gov
Table 4: COX Inhibitory Activity of 2,3-diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound | COX-1 IC₅₀ (μmol/L) | COX-2 IC₅₀ (μmol/L) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 3c | 43.0 | 18.0 | 2.4 |
| 3f | 21.8 | 9.2 | 2.4 |
| 3h | 35.0 | 15.0 | 2.3 |
Receptor Antagonism (e.g., PD-1/PD-L1)
The programmed death-1 (PD-1) receptor and its ligand (PD-L1) form a critical immune checkpoint pathway that cancer cells can exploit to evade the immune system. mdpi.com While the broader class of imidazopyridines has been investigated as PD-1/PD-L1 antagonists, the specific research available focuses on the imidazo[1,2-a]pyridine (B132010) scaffold. nih.govacs.org Studies have led to the design and synthesis of these isomers as potent candidates with low-micromolar affinities for PD-L1, demonstrating their potential to disrupt the PD-1/PD-L1 interaction. nih.govacs.org Currently, specific research on imidazo[4,5-b]pyridines as direct PD-1/PD-L1 antagonists is less defined in the available literature.
Central Nervous System (CNS) Activities and Neuropharmacological Targets
Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated for various CNS activities. However, specific studies on 1-cyclohexyl-1H-imidazo[4,5-b]pyridine are not prominently featured in the available literature.
GABA-A Receptor Positive Allosteric Modulation
There is no specific information available in the reviewed literature to suggest that this compound acts as a positive allosteric modulator of the GABA-A receptor.
Serotonin (B10506) Receptor (e.g., 5-HT6R) Modulation
While the imidazo[4,5-b]pyridine nucleus has been used to develop ligands for serotonin receptors, such as 5-HT6, no specific data was found that characterizes the modulatory activity of this compound at these receptors. nih.gov
Angiotensin II Type I Receptor (AT1) Blockade
Studies have indicated that the imidazo[4,5-b]pyridine framework can serve as a basis for developing antagonists for the Angiotensin II Type I (AT1) receptor. nih.gov Despite this, specific research detailing the AT1 receptor blocking activity of this compound is not available.
Interaction with Nucleic Acids (DNA/RNA)
Certain derivatives of the imidazo[4,5-b]pyridine scaffold, such as 7-(2-thienyl)-imidazo[4,5-b]pyridine, have been studied as unnatural DNA bases. nih.gov This indicates the potential for this heterocyclic system to interact with nucleic acids. Nevertheless, there is no available research that specifically investigates the interaction between this compound and DNA or RNA.
Other Enzyme Inhibition Profiles
The broader class of imidazopyridines has been explored for the inhibition of various other enzymes. For instance, a related isomer, 4-amino-3-(4-chlorophenyl)-1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2(3H)-one, was identified as a Src family kinase inhibitor. nih.gov However, specific enzyme inhibition profiles for this compound have not been reported in the reviewed literature.
Corrosion Inhibition Properties and Mechanisms
No published research data is currently available for this compound.
Vii. Future Research Directions and Therapeutic Prospects for Imidazo 4,5 B Pyridine Compounds
Rational Design of Novel 1-cyclohexyl-1H-imidazo[4,5-b]pyridine Analogues with Enhanced Potency and Selectivity
The rational design of new analogues based on the this compound scaffold is a key strategy for developing more potent and selective therapeutic agents. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the core structure to understand how different chemical groups influence biological activity. nih.govresearchgate.net For instance, the introduction of various substituents on the imidazo[4,5-b]pyridine ring can significantly impact the compound's interaction with its biological target. researchgate.netnih.gov
Computational modeling plays a crucial role in guiding these modifications. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies help to identify the key structural requirements for a compound's activity. nih.gov By generating 3D contour maps, researchers can visualize which regions of the molecule are critical for its biological function, allowing for the design of new analogues with predicted improvements in potency. nih.gov
A primary goal in analogue design is to enhance selectivity for the intended target, thereby minimizing off-target effects. For example, in the development of kinase inhibitors, achieving selectivity between different kinase isoforms is a significant challenge. By exploiting subtle differences in the ATP-binding pockets of kinases like Aurora-A and Aurora-B, it is possible to design imidazo[4,5-b]pyridine derivatives with a high degree of selectivity. nih.gov Guided by computational modeling and structural knowledge of ligand-protein interactions, specific derivatization of the imidazo[4,5-b]pyridine core can lead to highly selective inhibitors. nih.gov
The following table summarizes key considerations for the rational design of this compound analogues.
| Design Strategy | Objective | Key Methodologies |
| Substituent Modification | Enhance potency and selectivity | Structure-Activity Relationship (SAR) studies, Synthesis of focused libraries |
| Bioisosteric Replacement | Improve pharmacokinetic properties | Introduction of functional groups with similar physical or chemical properties |
| Conformational Restriction | Increase binding affinity and selectivity | Incorporation of cyclic structures or rigid linkers |
Exploration of Emerging Biological Targets and Disease Indications
The therapeutic potential of imidazo[4,5-b]pyridine compounds extends across a wide range of diseases, largely due to their ability to interact with numerous biological targets. irb.hrnih.gov Initially recognized for their activity as kinase inhibitors, these compounds are now being investigated for a variety of other applications. nih.gov
Oncology: A primary area of investigation for imidazo[4,5-b]pyridine derivatives is cancer therapy. These compounds have shown inhibitory activity against several kinases that are crucial for cancer cell proliferation and survival, including:
Aurora Kinases: Involved in mitotic progression, their inhibition can lead to cell cycle arrest and apoptosis. nih.govnih.gov
Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription, its inhibition is a promising strategy for treating various cancers. nih.gov
c-Met Kinase: A receptor tyrosine kinase often dysregulated in cancer, making it an attractive therapeutic target. nih.gov
p21-Activated Kinase 4 (PAK4): Implicated in cancer cell motility and invasion. nih.gov
Neuroinflammation and Neuropathic Pain: Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives in treating neurological conditions. One promising target is the bromodomain and extra-terminal (BET) protein family, which plays a role in regulating inflammatory gene expression. acs.org Potent and selective BET inhibitors based on the 1H-imidazo[4,5-b]pyridine scaffold have been shown to alleviate mechanical hypersensitivity in models of neuropathic pain by inhibiting the expression of pro-inflammatory cytokines. acs.org
Infectious Diseases: The structural similarity of imidazo[4,5-b]pyridines to purines makes them interesting candidates for the development of antimicrobial agents. researchgate.netijpbs.com They have been investigated for their potential to inhibit microbial enzymes essential for survival. For example, some derivatives have been explored as inhibitors of lumazine (B192210) synthase, an enzyme involved in riboflavin (B1680620) biosynthesis in microorganisms but absent in humans. nih.govresearchgate.net
The table below provides a summary of key biological targets and associated disease indications for imidazo[4,5-b]pyridine compounds.
| Biological Target | Disease Indication |
| Aurora Kinases | Cancer |
| CDK9 | Cancer |
| c-Met Kinase | Cancer |
| PAK4 | Cancer |
| Src Family Kinases | Glioblastoma |
| Phosphodiesterase 10A (PDE10A) | Schizophrenia |
| Bromodomain and Extra-Terminal (BET) Proteins | Neuropathic Pain, Neuroinflammation |
| Lumazine Synthase | Infectious Diseases |
Integration of Advanced Computational Methodologies for Expedited Drug Discovery
The integration of advanced computational methodologies is crucial for accelerating the drug discovery process for compounds like this compound. nih.govnih.gov These in silico techniques allow for the rapid screening of virtual compound libraries and the prediction of their biological activities, saving significant time and resources compared to traditional high-throughput screening.
3D-QSAR and Molecular Docking: 3D-QSAR models provide valuable insights into the relationship between a molecule's three-dimensional structure and its biological activity. nih.govmdpi.com When combined with molecular docking simulations, which predict the preferred orientation of a ligand when bound to a target protein, these methods can elucidate the key interactions responsible for binding affinity. nih.govnih.gov This information is instrumental in designing new analogues with improved potency. nih.gov
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions. nih.govmolsimlab.com By simulating the movement of atoms over time, MD can validate docking results and provide a deeper understanding of the stability of the ligand-protein complex. nih.gov These simulations can also help in calculating binding free energies, which can be used to rank potential drug candidates. nih.gov
The following table highlights key computational methodologies and their applications in the drug discovery of imidazo[4,5-b]pyridine compounds.
| Computational Methodology | Application |
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Predict biological activity based on molecular structure; Identify key structural features for activity. nih.govmdpi.com |
| Molecular Docking | Predict the binding mode and affinity of a ligand to a protein target. nih.govchemmethod.com |
| Molecular Dynamics (MD) Simulations | Analyze the stability of ligand-protein complexes; Calculate binding free energies. nih.govmolsimlab.com |
| Virtual Screening | Computationally screen large libraries of compounds to identify potential hits. nih.gov |
Development of Structure-Based Drug Design Strategies using Crystallographic and Simulation Data
Structure-based drug design (SBDD) is a powerful approach that relies on the three-dimensional structure of a biological target to design new inhibitors. nih.gov This methodology is particularly effective when high-resolution structural data from techniques like X-ray crystallography are available.
X-ray Crystallography: Obtaining the crystal structure of a target protein in complex with an imidazo[4,5-b]pyridine inhibitor provides a detailed map of the binding site and the key interactions that stabilize the complex. nih.govnih.gov This information is invaluable for designing new analogues that can form more favorable interactions with the target, leading to enhanced potency and selectivity. nih.govnih.gov For example, the crystal structure of an imidazo[4,5-b]pyridine derivative bound to PAK4 revealed the essential interactions within the hinge loop of the kinase, providing a blueprint for the design of more potent inhibitors. nih.gov
Integration with Computational Simulations: The combination of crystallographic data with computational simulations, such as molecular dynamics, further enhances the SBDD process. nih.gov While crystallography provides a static picture of the binding mode, simulations can explore the dynamic nature of the interaction and help to refine the design of new compounds. nih.gov This integrated approach allows for a more comprehensive understanding of the structural basis for inhibition and facilitates the development of novel therapeutic agents with improved pharmacological profiles.
Q & A
Basic: What are the standard synthetic routes for 1-cyclohexyl-1H-imidazo[4,5-b]pyridine, and how are reaction conditions optimized?
The synthesis typically involves cyclization of precursors such as cyclohexylamine and 2-cyanopyridine. A common method uses a base (e.g., KOH) in solvents like ethanol or dimethylformamide (DMF) under reflux (80–120°C) for 6–24 hours . Intermediate isolation and purification via column chromatography are critical for yield optimization. Alternative routes include palladium-catalyzed coupling strategies for functionalized derivatives, where temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are essential to prevent side reactions .
Basic: What analytical techniques are most reliable for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for verifying the imidazo[4,5-b]pyridine core and cyclohexyl substituent. Key signals include aromatic protons (δ 7.5–8.5 ppm) and cyclohexyl CH₂ groups (δ 1.2–2.0 ppm). Infrared (IR) spectroscopy confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (XRD) resolves crystal packing and hydrogen-bonding interactions, as seen in orthorhombic structures (space group Pna2₁) .
Advanced: How can density functional theory (DFT) guide the design of this compound derivatives with enhanced bioactivity?
DFT using hybrid functionals (e.g., B3LYP) and basis sets (6-31G(d,p)) predicts electronic properties, HOMO-LUMO gaps, and hydrogen-bonding potential. For example, planar conformations of the imidazo[4,5-b]pyridine core favor π-stacking with biological targets like kinase enzymes. Exact-exchange terms in functionals improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol), aiding in rational substituent design .
Advanced: What strategies optimize the structure-activity relationship (SAR) for antifungal or antimicrobial activity in imidazo[4,5-b]pyridine derivatives?
Systematic substitution at positions 2, 5, and 7 of the core enhances bioactivity. For antifungal applications, electron-withdrawing groups (e.g., Br, NO₂) at position 7 increase potency against Candida spp., while alkylation (e.g., methyl) at position 1 improves membrane permeability . For antibacterial activity, carboxyl or aldehyde groups at position 2 enhance Gram-positive targeting (e.g., Bacillus cereus), with MIC values <10 µM .
Advanced: How do crystallographic and spectroscopic studies resolve contradictions in reported biological mechanisms?
XRD reveals planar conformations critical for kinase inhibition (e.g., Aurora kinases), while deviations in π-stacking due to bulky substituents explain reduced activity in certain derivatives . Variable-temperature IR/Raman (4–295 K) identifies hydrogen-bonding modes (NH···N) that stabilize dimeric forms, which may alter solubility and bioavailability . These findings reconcile discrepancies between in vitro potency and in vivo efficacy.
Advanced: What methodologies assess the interaction of this compound with biological targets like kinases?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (Kd values). For Aurora kinase B, SPR assays show Kd ~50 nM, with selectivity over 90% of off-target kinases . Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model binding poses, emphasizing hydrophobic interactions with the kinase ATP-binding pocket .
Advanced: How do solvent and pH conditions influence the stability and reactivity of this compound?
Polar aprotic solvents (DMF, DMSO) stabilize the compound via dipole interactions, while acidic conditions (pH <5) protonate the imidazole nitrogen, reducing nucleophilicity. Stability studies (HPLC) show >95% purity retention in ethanol at 4°C for 30 days. Alkaline conditions (pH >9) induce ring-opening reactions, forming pyridine-2,3-diamine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
